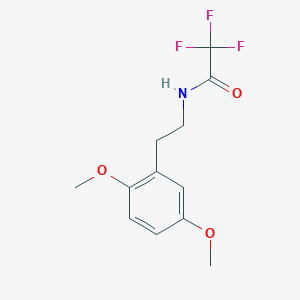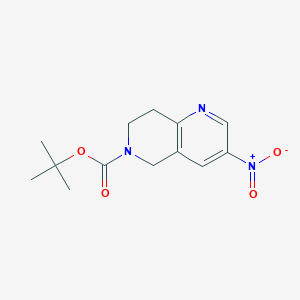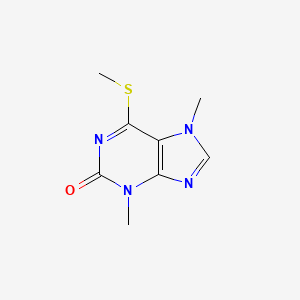
Glycine, L-histidylglycyl-
Descripción general
Descripción
Copper(II) Complexes of Glycyl-L-histidine, Glycyl-L-histidylglycine, and Glycylglycyl-L-histidine in Aqueous Solution
The study of copper(II) complexes with peptides such as glycyl-L-histidine and glycyl-L-histidylglycine has revealed the formation of various complex species in aqueous solutions. These complexes involve coordination of copper(II) ions with imidazole and carboxyl groups, as well as amino and deprotonated amide groups. The research provides insights into the distribution of copper(II) among these complex species and indicates a spectral blue shift upon deprotonation .
The Synthesis of Glycyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycine and Its Melanocyte-Stimulating Activity
This paper discusses the synthesis of a hexapeptide with melanocyte-stimulating activity. The peptide was synthesized by coupling tripeptide derivatives and was found to maintain its biological activity despite the substitution of glycine at the N-terminus instead of glutamic acid. The study provides a detailed synthesis route and analysis of the peptide's composition and enzymatic digestion products .
Oxidative Self-decomposition of the Nickel(III) Complex of Glycylglycyl-L-histidylglycine
The oxidative self-decomposition of a nickel(III) complex with the peptide Gly2HisGly was investigated. The study found that the complex undergoes base-assisted oxidation, leading to various peptide products. The research highlights different pathways of decomposition depending on the pH level and the reactivity of the nickel(III) complex compared to a copper(III) complex .
Glycylsarcosyl-L-histidylglycine, A Peptide with a "Breakpoint" in Complex Formation
The coordination of Cu(II) with glycylsarcosyl-L-histidylglycine was studied, revealing the formation of [CuL] and [CuH-1L] complexes. The research found that the [CuH-1L] species undergoes hydrolysis at the Gly-Sar peptide bond, yielding the Cu(II) complex of sarcosyl-L-histidylglycine. The study provides potentiometric and spectroscopic data on the complex species .
Proton Nuclear Magnetic Resonance Studies of the Complexation of Zinc(II) with Glycyl-L-histidylglycine
The complexation of Zn(II) with glycyl-L-histidylglycine was examined using proton nuclear magnetic resonance spectroscopy. The study suggests the formation of at least two species, a monomer and a possible dimer or polymeric complex, based on the behavior of chemical shifts. The research contributes to the understanding of metal-peptide interactions .
The Interaction of Copper(II) and Glycyl-L-histidyl-L-lysine, a Growth-Modulating Tripeptide from Plasma
This paper investigates the interaction between Cu(II) and the tripeptide glycyl-L-histidyl-L-lysine, revealing the formation of multiple species and ternary complexes. The study discusses the stability constants and proposes structures for some of the complexes. It also explores the physiological role of these complexes in Cu(II) transportation .
[Glycine-1-14C]hippuryl-L-histidyl-L-leucine: A Substrate for the Radiochemical Assay of Angiotensin Converting Enzyme
The synthesis and evaluation of [Glycine-1-14C]hippuryl-L-histidyl-L-leucine as a substrate for the radiochemical assay of angiotensin converting enzyme are presented. The study highlights the advantages of this radiochemical assay, such as increased sensitivity and lack of interference by certain substances .
Aplicaciones Científicas De Investigación
Glycine as a Neurotransmitter
- Glycine serves as both an inhibitory and excitatory neurotransmitter in the central nervous system (CNS). Its dysregulation is linked to neurological conditions like hyperekplexia and nonketotic hyperglycinemia. Research indicates that specific mutations in glycine transporters can lead to neurological syndromes characterized by elevated cerebrospinal fluid glycine levels, suggesting a critical role of glycine in CNS function (Kurolap et al., 2016).
Glycine in Metabolism and Disease
- Glycine's involvement in metabolic pathways is evident in conditions like nonketotic hyperglycinemia (NKH), where mutations in genes encoding the glycine cleavage system components result in glycine accumulation, indicating a pivotal role in amino acid metabolism and potential targets for therapeutic intervention (Kure et al., 2006).
Therapeutic Applications
- Dietary supplementation with glycine precursors has shown promise in restoring glutathione synthesis and reducing oxidative stress in conditions like uncontrolled diabetes, underscoring glycine's potential in managing oxidative damage and enhancing antioxidant defenses (Sekhar et al., 2010).
- Glycine supplementation has been evaluated for cognitive enhancement, demonstrating improved memory retrieval and attention in both young and middle-aged adults, suggesting its utility in neurological and cognitive health (File et al., 1999).
Diagnostic and Biomarker Potential
- Glycine levels have been studied as biomarkers for various diseases, including brain tumors, where it may serve to distinguish between tumor types, indicating its potential in diagnostic applications (Righi et al., 2009).
Mecanismo De Acción
Target of Action
Glycine, a major component of His-Gly-Gly, primarily targets the NMDA receptor complex in the central nervous system . It also inhibits NINJ1 , a newly identified executioner of plasma membrane rupture in cell death . Glycine is known to modulate the expression of nuclear factor kappa B (NF-κB) in many cells .
Mode of Action
Glycine interacts with its targets in several ways. In the central nervous system, it binds to both strychnine-sensitive and strychnine-insensitive glycine binding sites located on the NMDA receptor complex . This interaction enhances the receptor’s response to its neurotransmitter, glutamate, thereby modulating neuronal excitability . Glycine also inhibits NINJ1 membrane clustering, which suppresses plasma membrane rupture during cell death .
Biochemical Pathways
Glycine is involved in several biochemical pathways. The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, also known as the glycine cleavage system . In this pathway, glycine is degraded into ammonia and CO2 . Another pathway involves the conversion of glycine to serine via serine hydroxymethyltransferase , and then to pyruvate .
Pharmacokinetics
The pharmacokinetics of glycine involve its distribution, metabolism, and elimination. After oral administration, glycine is distributed among periventricular organs in the brain . It is metabolized primarily through the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . The levels of glycine in the cerebrospinal fluid (CSF) are 100 times lower than those in plasma .
Result of Action
The action of glycine results in various molecular and cellular effects. It has been found to have antispastic , antipsychotic , antioxidant , and anti-inflammatory activities . Glycine also prevents copper- and zinc-induced cell death in vitro , and it has been shown to improve various components of metabolic syndrome, including diabetes, obesity, hyperlipidemia, and hypertension .
Action Environment
The action of glycine can be influenced by environmental factors. For instance, the presence of copper and zinc can enhance the toxicity of glycine . Glycine has been shown to reduce the redox activity of copper and prevent copper- and zinc-induced cell death, suggesting that it can function as an endogenous antioxidant in living organisms .
Safety and Hazards
Propiedades
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQYIRHBVVUTJF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427250 | |
| Record name | Glycine, L-histidylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, L-histidylglycyl- | |
CAS RN |
32999-80-7 | |
| Record name | Glycine, L-histidylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of His-Gly-Gly?
A1: The molecular formula of His-Gly-Gly is C8H12N6O4. Its molecular weight is 240.22 g/mol.
Q2: Is there spectroscopic data available for His-Gly-Gly?
A2: Yes, various spectroscopic techniques have been employed to study His-Gly-Gly. [1H-NMR studies have provided insights into the interaction of His-Gly-Gly with Zinc (II) ions] []. [Raman Optical Activity (ROA) spectroscopy has been used to probe the binding of lanthanide complexes to His-Gly-Gly] [].
Q3: How does His-Gly-Gly interact with metal ions?
A3: His-Gly-Gly readily forms complexes with various metal ions, including copper (II) and zinc (II) [, , , ]. [The histidine residue in His-Gly-Gly plays a crucial role in metal ion coordination due to the presence of the imidazole ring] [].
Q4: What is the significance of copper binding to His-Gly-Gly in the context of prion proteins?
A5: [His-Gly-Gly is structurally similar to the octapeptide repeat found in the N-terminal region of the prion protein] [, , ]. This region is known to bind copper ions and is implicated in the protein's function and potential role in prion diseases [, ]. [Studies suggest that the tryptophan residues within the octarepeat region may play a role in the copper-reducing activity of prion proteins] [].
Q5: How do lanthanide complexes interact with His-Gly-Gly?
A6: [Lanthanide complexes bind relatively weakly to the histidine residue in His-Gly-Gly, with other parts of the peptide also participating in the interaction] []. [Longer peptides, low pH, and a histidine residue closer to the N-terminus tend to favor binding] [].
Q6: What are the potential applications of His-Gly-Gly?
A6: Due to its metal-binding properties, His-Gly-Gly has potential applications in various fields, including:
- Chemical Sensors: His-Gly-Gly immobilized on solid surfaces can act as a selective sensor for copper ions [].
- Biomimetic Catalysis: [Immobilized metal-His-Gly-Gly complexes on mesoporous silica can mimic the active center of methane monooxygenase and exhibit catalytic activity in cyclohexane oxidation] [, ].
- Drug Delivery: [His-Gly-Gly is being explored as a component in sustained-release microsphere formulations for exendin, a drug used in the treatment of type 2 diabetes] [].
Q7: Have computational methods been used to study His-Gly-Gly?
A8: Yes, [computational chemistry techniques, such as density functional theory (DFT) and Car-Parrinello molecular dynamics, have been employed to model the interaction of copper with His-Gly-Gly and related peptides] []. [These simulations provide insights into the structural features and energetics of copper binding to the peptide backbone] [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)



